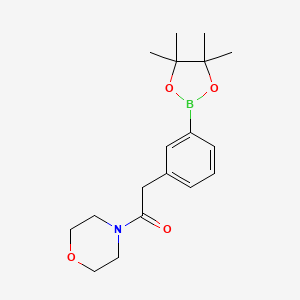

1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

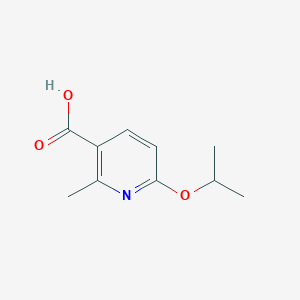

“1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone” is an organic compound . It’s a derivative of phenylboronic ester .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the reaction of a boronic ester with an appropriate organic compound. The exact synthesis route for this specific compound is not available in the search results.Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray single crystal diffraction . The structure of this specific compound is not available in the search results.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These compounds are often used in Suzuki coupling reactions. The specific reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the density, melting point, boiling point, and refractive index of a similar compound, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, have been reported .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups make it a versatile reagent for nucleophilic and amidation reactions. It’s particularly valuable in the synthesis of complex molecules where precise functional group manipulation is required .

Drug Development

In the realm of drug development, compounds with boronic acid groups are often utilized as enzyme inhibitors or ligands for certain drugs. They play a crucial role in the development of treatments for various conditions, including cancer and microbial infections .

Asymmetric Synthesis

The compound is used in asymmetric synthesis, particularly in the creation of amino acids. Its structure allows for the protection of diols during the synthesis process, which is critical for maintaining the integrity of chiral centers in the target molecules .

Suzuki-Miyaura Coupling

It is a key reagent in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds in organic chemistry. This reaction is instrumental in constructing complex organic structures, such as those found in pharmaceuticals and polymers .

Fluorescent Probes

Boronic acid compounds, including this one, can act as fluorescent probes. They are used to detect and measure the presence of various analytes like hydrogen peroxide, sugars, copper, fluoride ions, and catecholamines, due to their ability to form reversible covalent bonds with diols and similar molecules .

Stimulus-Responsive Drug Carriers

The boronic ester bonds present in this compound are utilized in the design of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, to control the release of drugs. This application is particularly promising for targeted drug delivery systems, including those for insulin and gene therapy .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-morpholin-4-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-6-14(12-15)13-16(21)20-8-10-22-11-9-20/h5-7,12H,8-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJCACYTHLPVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)

![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)

![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)

![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)